molecular formula C18H12N2O2S2 B2869678 (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one CAS No. 307525-24-2

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one

Cat. No.: B2869678
CAS No.: 307525-24-2
M. Wt: 352.43
InChI Key: ZGFOZDUZCNSPNC-PFONDFGASA-N
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Description

(Z)-5-(2-Oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 2-thioxo group, a para-tolyl substituent at position 3, and a (Z)-configured 2-oxoindolin-3-ylidene moiety at position 5. Thiazolidinone derivatives are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c1-10-6-8-11(9-7-10)20-17(22)15(24-18(20)23)14-12-4-2-3-5-13(12)19-16(14)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXUTVVZBIITJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.

    Condensation with Indolinone: The indolinone moiety is introduced through a condensation reaction with the thiazolidinone intermediate. This step often requires acidic or basic catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent, capable of inhibiting the growth of various bacterial and fungal strains. Its mechanism of action often involves the disruption of microbial cell walls or interference with essential metabolic pathways.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for the development of new chemotherapeutic agents. Additionally, its anti-inflammatory effects are being explored for the treatment of chronic inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell walls and interferes with essential enzymes, leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is compared to analogs with modifications in the thiazolidinone ring, substituents, and indolinone moieties (Table 1). Key structural differences include:

  • Position 3 : The para-tolyl group distinguishes it from compounds like (Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), where a phenyl group reduces steric bulk but may decrease lipophilicity .
  • Position 5 : The 2-oxoindolin-3-ylidene group contrasts with simpler arylidene substituents (e.g., 4-methoxybenzylidene in ), which lack the fused indole ring’s planar rigidity .

Table 1: Structural and Synthetic Comparison of Selected Thiazolidinone Derivatives

Compound ID Substituents (Position 3/5) Yield (%) Key Spectral Data (¹H NMR δ) Reference
Target Compound 3-(p-tolyl), 5-(2-oxoindolin-3-ylidene) N/A N/A N/A
3a (imidazolidinone) 3-(p-tolyl), 5-arylidene 88 2.44 (s, CH₃), 7.22–7.34 (aryl H)
7f 3-(diethylaminopropyl), 5-(fluorobenzylidene) 48.8 10.93 (s, NH)
12a 3-(p-tolyl acetamide), 5-(2-oxoindolin-3-ylidene) N/A N/A
CAS 3919-81-1 3-(p-tolyl), 2-thioxo N/A N/A

Physicochemical Properties

  • Melting points: Imidazolidinone derivatives (e.g., 3a, mp 241–243°C) exhibit higher melting points than thiazolidinones, likely due to stronger hydrogen-bonding networks .
  • Spectral data : The 2-thioxo group in the target compound would show IR absorption near 1680–1724 cm⁻¹ (C=O/C=S stretching), consistent with analogs in and .
  • Solubility : The para-tolyl group may enhance lipid solubility compared to polar substituents (e.g., hydroxyl or methoxy groups in ) .

Biological Activity

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidinone core with an indolinone moiety, which is known for contributing to various biological actions. The structural formula can be represented as follows:

C16H14N2O2S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinones, including this compound. The compound has been tested against several cancer cell lines, showing significant inhibitory effects.

Case Study: In Vitro Anticancer Activity
In a study evaluating various thiazolidinones, this compound exhibited an IC50 value of 0.045 μM against MDA-MB 231 breast cancer cells, indicating potent anticancer activity. This was comparable to leading chemotherapeutic agents used in clinical settings .

Compound NameCell LineIC50 (μM)
This compoundMDA-MB 2310.045
Control DrugMDA-MB 2310.050

Enzyme Inhibition

Thiazolidinones are also recognized for their ability to inhibit specific enzymes involved in cancer progression and metastasis.

Case Study: PTP1B Inhibition
Research has demonstrated that this compound acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 6.09 μM. This inhibition is critical as PTP1B is implicated in insulin signaling and cancer cell proliferation .

EnzymeIC50 (μM)
PTP1B6.09
Control8.66

Mechanistic Insights

The mechanism of action for the anticancer effects of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies suggest that the compound binds effectively to key active sites in target proteins, disrupting their function and leading to reduced cell viability.

Molecular Docking Studies

Docking simulations indicate that the compound demonstrates favorable binding interactions with the active site residues of PTP1B and other kinases, which may explain its observed biological activities .

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